molecular formula C13H14F2O3 B1326167 2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone CAS No. 884504-24-9

2',3'-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Cat. No.: B1326167
CAS No.: 884504-24-9
M. Wt: 256.24 g/mol
InChI Key: DSMIANQLEJVFFK-UHFFFAOYSA-N
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Description

2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is a chemical compound with the molecular formula C13H14F2O3 It is characterized by the presence of two fluorine atoms and a dioxane ring attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone typically involves the reaction of 2’,3’-difluorobenzaldehyde with 1,3-dioxane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The dioxane ring structure contributes to its unique chemical behavior and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
  • 2’,5’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone
  • 2’,6’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone

Uniqueness

2’,3’-Difluoro-3-(1,3-Dioxan-2-Yl)Propiophenone is unique due to the specific positioning of the fluorine atoms and the dioxane ring This configuration imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

1-(2,3-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c14-10-4-1-3-9(13(10)15)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMIANQLEJVFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C(=CC=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645956
Record name 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884504-24-9
Record name 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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